

# solubility of 4-morpholinecarbonitrile in organic solvents

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An In-depth Technical Guide to the Solubility of **4-Morpholinecarbonitrile** in Organic Solvents

## Abstract

**4-Morpholinecarbonitrile**, a versatile heterocyclic compound, serves as a crucial building block in organic synthesis and as an intermediate in the development of pharmaceutical agents.<sup>[1][2]</sup> Its reactivity and utility are intrinsically linked to its behavior in solution. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing viable drug formulations. This guide provides a comprehensive analysis of the solubility of **4-morpholinecarbonitrile**, grounded in fundamental physicochemical principles. It offers a predictive framework for solubility based on solvent properties, details a robust experimental methodology for quantitative determination, and explores the practical implications of this data for researchers, chemists, and drug development professionals.

## Introduction: The Significance of 4-Morpholinecarbonitrile

**4-Morpholinecarbonitrile** (also known as N-cyanomorpholine) is an organic compound featuring a morpholine ring N-substituted with a nitrile group.<sup>[1][3]</sup> The unique combination of the secondary amine-ether scaffold of the morpholine ring and the electron-withdrawing, polar cyano group imparts a distinct chemical character, making it a valuable synthon. It is frequently

utilized in the synthesis of more complex heterocyclic structures with potential biological activities.<sup>[1][2]</sup>

The success of any chemical process involving **4-morpholinecarbonitrile**—be it synthesis, purification via recrystallization, or formulation—is critically dependent on solvent selection.<sup>[4]</sup> An appropriately chosen solvent ensures that reactants are in the same phase, facilitating the molecular collisions necessary for a reaction to proceed efficiently. In purification, solubility dictates the choice of recrystallization solvents, which is often the most effective method for achieving high purity.<sup>[5][6]</sup> Therefore, a detailed understanding of its solubility is not merely academic; it is a fundamental prerequisite for practical application.

## Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent predictive tool and is rooted in these interactions.<sup>[7]</sup>

## Molecular Structure and Polarity

The structure of **4-morpholinecarbonitrile** ( $C_5H_8N_2O$ ) is key to its solubility profile.<sup>[1][3]</sup>

- Morpholine Ring: This portion of the molecule contains an ether oxygen and a tertiary amine nitrogen. Both are polar, capable of acting as hydrogen bond acceptors.
- Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar, with a significant dipole moment. This group contributes substantially to the overall polarity of the molecule.

Given these features, **4-morpholinecarbonitrile** is classified as a polar molecule. This polarity suggests a high affinity for polar solvents.

## Intermolecular Forces

The primary intermolecular forces at play are:

- Dipole-Dipole Interactions: The significant molecular dipole of **4-morpholinecarbonitrile** allows for strong interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).

- Hydrogen Bonding: While it lacks a hydrogen bond donor, the ether oxygen, amine nitrogen, and nitrile nitrogen can all act as hydrogen bond acceptors, interacting favorably with protic solvents like alcohols (e.g., methanol, ethanol) and water.

Therefore, solubility is expected to be highest in polar solvents, particularly those capable of hydrogen bonding. Conversely, it is predicted to have low solubility in non-polar, non-polarizable solvents like alkanes (e.g., hexane, heptane).

## Physicochemical Properties

A summary of the key physical and chemical properties of **4-morpholinecarbonitrile** provides essential context for solubility studies.

Property	Value	Reference(s)
CAS Number	1530-89-8	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	112.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Clear, colorless liquid/oil	<a href="#">[8]</a> <a href="#">[9]</a>
Density	1.109 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	71-73 °C at 0.6 mmHg	<a href="#">[2]</a> <a href="#">[8]</a>
Refractive Index	n <sub>20/D</sub> 1.473	<a href="#">[1]</a> <a href="#">[2]</a>

## Solubility Profile in Organic Solvents

While exhaustive quantitative data across a wide temperature and solvent range is not readily available in published literature, a reliable solubility profile can be constructed from known data points and theoretical principles. The compound is known to be soluble in chloroform and methanol.[\[10\]](#)

## Qualitative Solubility Table

The following table provides a predictive and evidence-based summary of the solubility of **4-morpholinecarbonitrile** in common classes of organic solvents.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Water	High / Miscible	Strong hydrogen bonding (acceptor) and dipole-dipole interactions. Methanol is a confirmed solvent. <a href="#">[10]</a>
Polar Aprotic	Acetone, Acetonitrile, DMSO, DMF	High / Miscible	Strong dipole-dipole interactions with the highly polar nitrile and morpholine functionalities.
Halogenated	Dichloromethane, Chloroform	High / Miscible	Moderate polarity and ability to form weak hydrogen bonds. Chloroform is a confirmed solvent. <a href="#">[10]</a>
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Moderate to High	Ethers are moderately polar; THF is more polar and a better solvent than diethyl ether.
Esters	Ethyl Acetate	Moderate to High	Good balance of polarity for dissolving compounds with multiple functional groups.
Aromatic	Toluene, Benzene	Low to Moderate	Primarily engage in van der Waals forces; limited interaction with the polar groups of the solute.

Aliphatic (Non-polar)

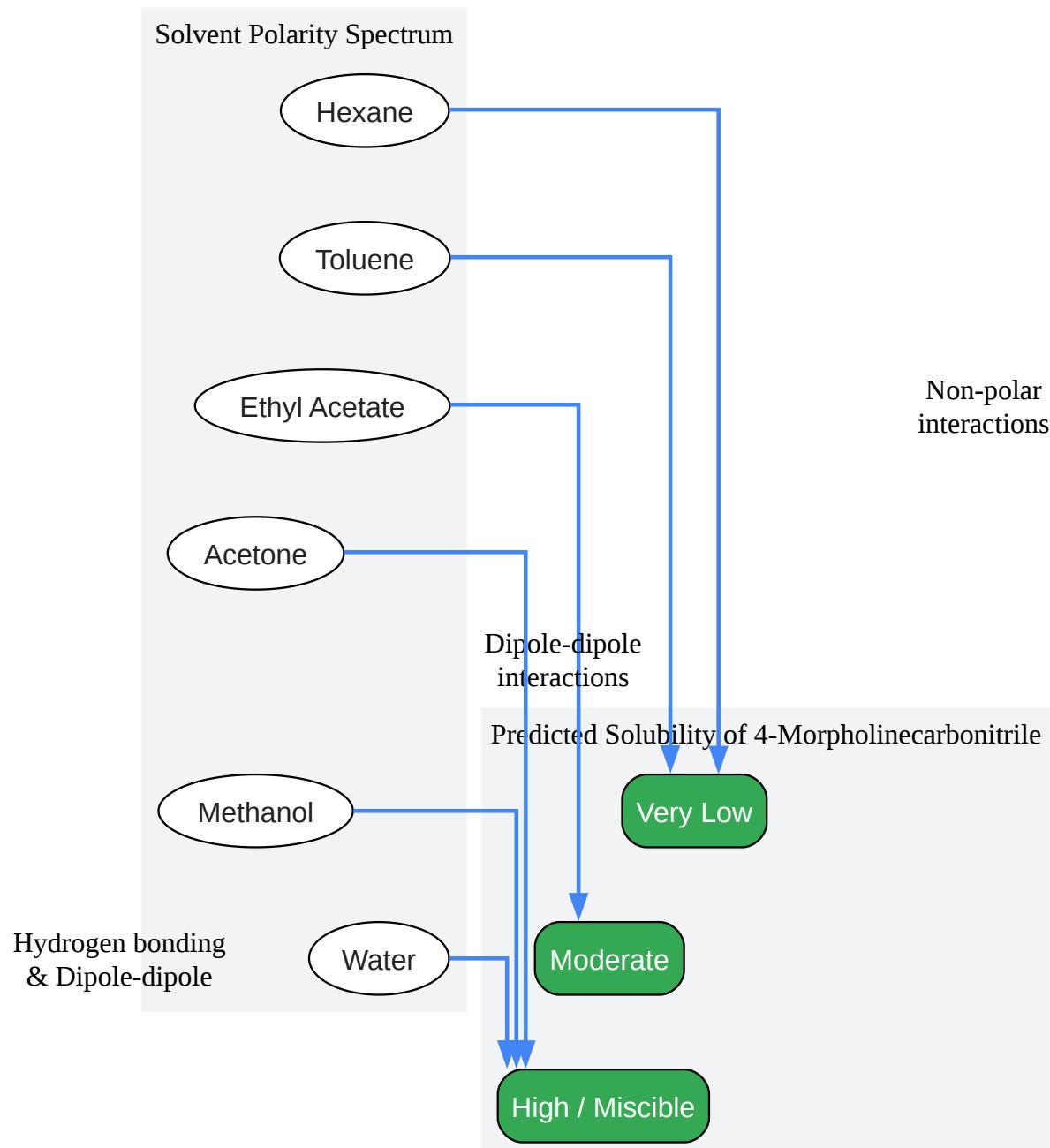
Hexane, Heptane

Very Low / Immiscible

Intermolecular forces  
(London dispersion)  
are too weak to  
overcome the solute-  
solute interactions.

## Visualizing Solubility Trends

The following diagram illustrates the relationship between solvent polarity and the expected solubility of **4-morpholinecarbonitrile**.



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Caption: Predicted solubility trend vs. solvent polarity.

# Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique.[\[7\]](#)[\[11\]](#)

## Objective

To determine the equilibrium solubility of **4-morpholinecarbonitrile** in a selected organic solvent at a specific temperature (e.g., 25 °C).

## Materials and Equipment

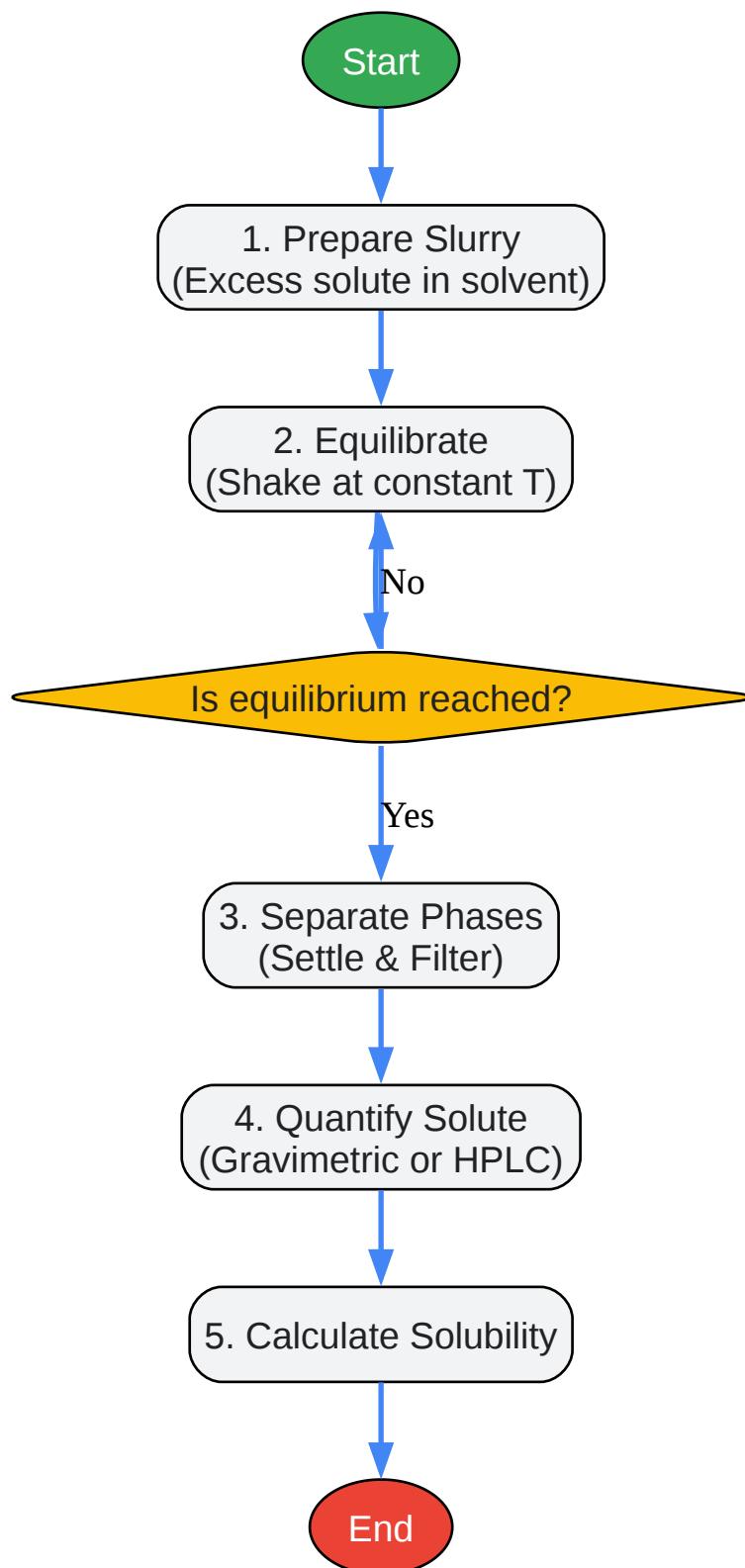
- **4-Morpholinecarbonitrile** ( $\geq 99\%$  purity)
- Selected organic solvent (HPLC grade)
- Analytical balance
- Scintillation vials or sealed flasks
- Thermostatically controlled shaker bath or incubator
- Centrifuge
- Syringe filters (0.22  $\mu\text{m}$ , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gravimetric setup (evaporating dish, vacuum oven).

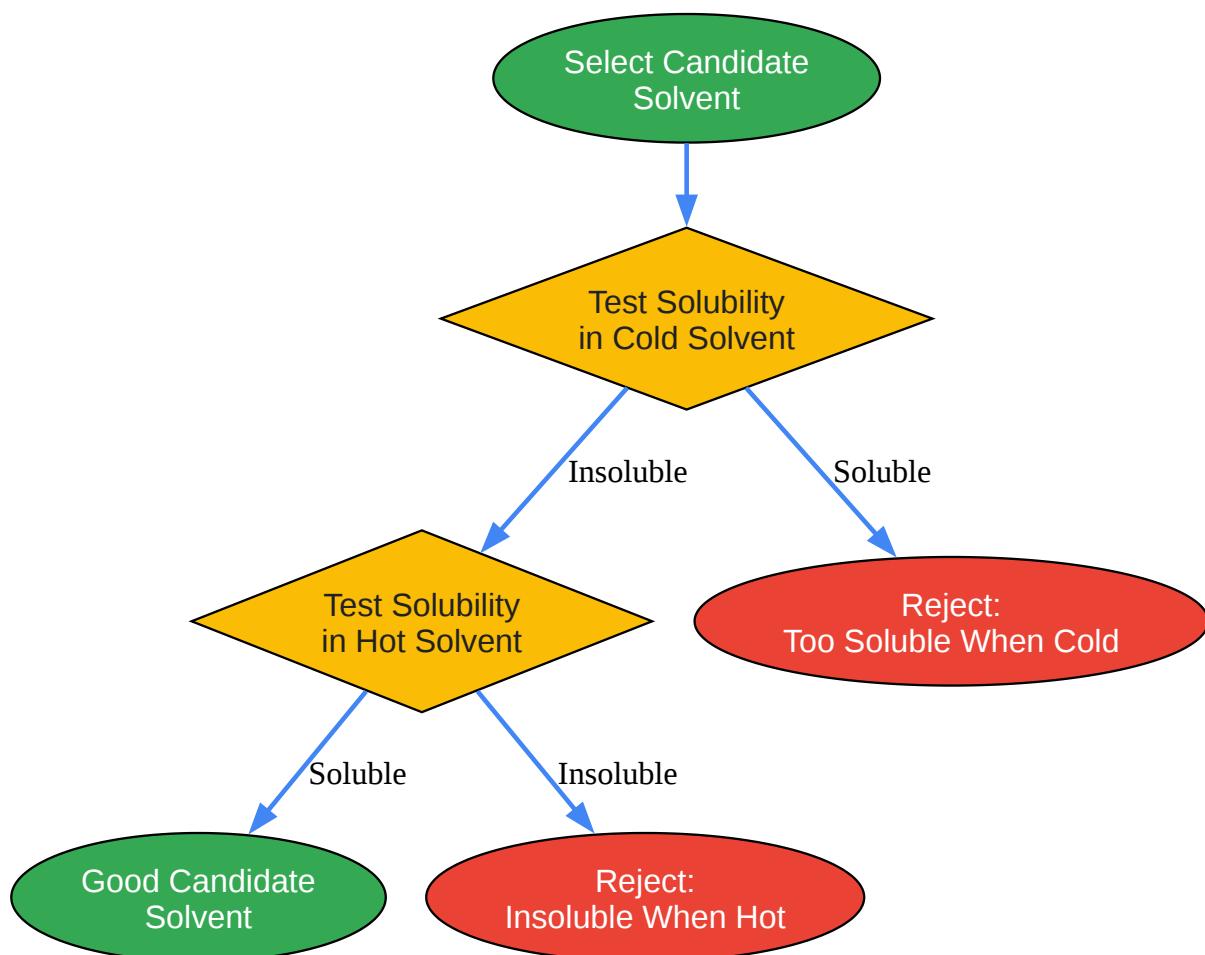
## Step-by-Step Methodology

- Preparation of Supersaturated Slurry: Add an excess amount of **4-morpholinecarbonitrile** to a known volume or mass of the solvent in a sealed vial. The key is to ensure solid solute is present at the end of the experiment, confirming saturation.
  - Causality: Starting with excess solid ensures that the solution reaches its maximum saturation point (equilibrium) under the given conditions.

- Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g.,  $25 \pm 0.1$  °C). Agitate the samples for a predetermined period (e.g., 24-72 hours).
  - Causality: Continuous agitation and controlled temperature are crucial for reaching thermodynamic equilibrium between the dissolved and undissolved solute. The time required should be determined by taking measurements at different time points (e.g., 24, 48, 72h) until the concentration in solution remains constant.
- Phase Separation: After equilibration, allow the vials to rest in the temperature bath for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial.
  - Causality: This step is critical to separate the saturated liquid phase from the undissolved solid. Filtration removes any suspended microcrystals that would otherwise lead to an overestimation of solubility.
- Quantification:
  - Gravimetric Method: Accurately weigh a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen, followed by drying in a vacuum oven at a mild temperature until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved solute.
  - Chromatographic Method (HPLC): Prepare a series of calibration standards of **4-morpholinecarbonitrile** of known concentrations in the chosen solvent. Dilute an accurately known volume of the filtered saturated solution with the solvent to fall within the calibration range. Analyze the standards and the diluted sample by HPLC. Determine the concentration from the calibration curve.
- Calculation: Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

## Experimental Workflow Diagram



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Caption: Logic for selecting a recrystallization solvent.

## Reaction Chemistry and Process Development

In organic synthesis, ensuring that all reactants have adequate solubility in the reaction medium is crucial for achieving optimal reaction rates and yields. Poor solubility can lead to slow, incomplete reactions and heterogeneous mixtures that are difficult to manage at scale. The solubility data presented here guides chemists in selecting solvents like acetonitrile, DMF, or THF for reactions involving **4-morpholinecarbonitrile**.

## Conclusion

**4-Morpholinecarbonitrile** is a polar organic molecule with solubility characteristics dominated by its nitrile and morpholine functional groups. It exhibits high solubility in polar protic and aprotic solvents and is largely insoluble in non-polar aliphatic solvents. This guide provides a robust theoretical and practical framework for understanding, predicting, and experimentally determining its solubility. This knowledge is indispensable for scientists and researchers, enabling the logical selection of solvents to optimize protocols for chemical synthesis, purification, and formulation, thereby accelerating research and development efforts in chemistry and pharmaceutical sciences.

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